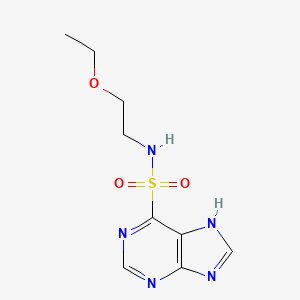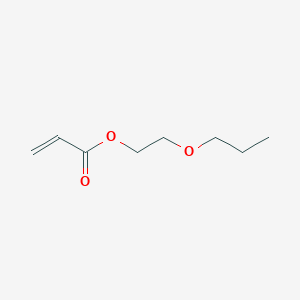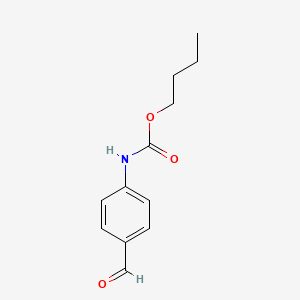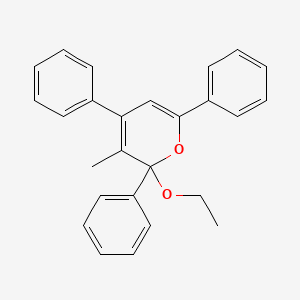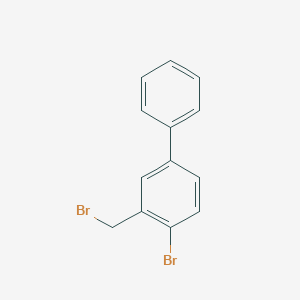
4-Bromo-3-(bromomethyl)-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3-(bromomethyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two bromine atoms attached to the biphenyl structure, one at the 4-position and the other as a bromomethyl group at the 3-position. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(bromomethyl)-1,1’-biphenyl typically involves the bromination of 3-methylbiphenyl. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is usually conducted in a solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3-(bromomethyl)-1,1’-biphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to form biphenyl derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Major Products Formed
Substitution: Formation of biphenyl derivatives with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of biphenyl derivatives with reduced functional groups.
Applications De Recherche Scientifique
4-Bromo-3-(bromomethyl)-1,1’-biphenyl is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceutical compounds and drug discovery.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-3-(bromomethyl)-1,1’-biphenyl involves its interaction with various molecular targets and pathways. The bromine atoms and the biphenyl structure allow it to participate in electrophilic aromatic substitution reactions, radical reactions, and nucleophilic substitution reactions. The compound can act as an electrophile or a nucleophile, depending on the reaction conditions and the nature of the reactants .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-3-methylbiphenyl: Lacks the additional bromine atom in the bromomethyl group.
3-Bromo-4-methylbiphenyl: Has a different substitution pattern on the biphenyl ring.
4-Bromo-3-(chloromethyl)-1,1’-biphenyl: Contains a chlorine atom instead of a bromine atom in the methyl group.
Uniqueness
4-Bromo-3-(bromomethyl)-1,1’-biphenyl is unique due to the presence of two bromine atoms in specific positions on the biphenyl structure. This unique substitution pattern allows it to participate in a wide range of chemical reactions and makes it a valuable compound in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
83169-82-8 |
|---|---|
Formule moléculaire |
C13H10Br2 |
Poids moléculaire |
326.03 g/mol |
Nom IUPAC |
1-bromo-2-(bromomethyl)-4-phenylbenzene |
InChI |
InChI=1S/C13H10Br2/c14-9-12-8-11(6-7-13(12)15)10-4-2-1-3-5-10/h1-8H,9H2 |
Clé InChI |
ZAGSEQXFRLKELG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


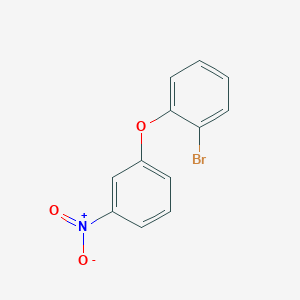
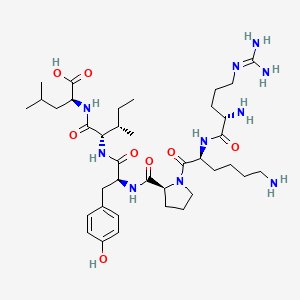
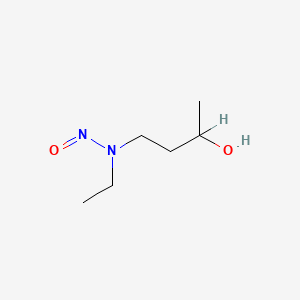
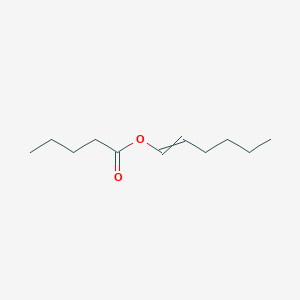

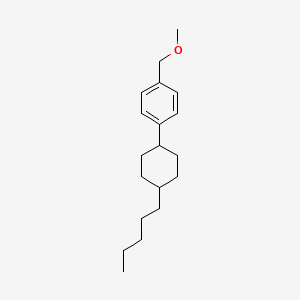
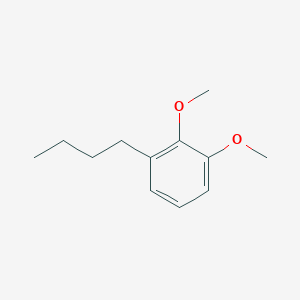

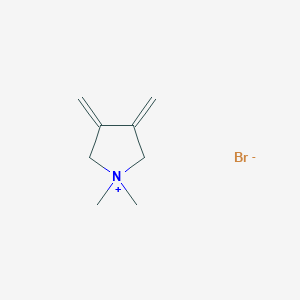
![1-Buten-1-one, 4,4,4-trifluoro-3-(trifluoromethyl)-3-[(trimethylsilyl)oxy]-](/img/structure/B14418098.png)
